Dimethylphosphinic acid

Catalog No.
S590488
CAS No.
3283-12-3
M.F
C2H7O2P
M. Wt
94.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylphosphinic acid

CAS Number

3283-12-3

Product Name

Dimethylphosphinic acid

IUPAC Name

dimethylphosphinic acid

Molecular Formula

C2H7O2P

Molecular Weight

94.05 g/mol

InChI

InChI=1S/C2H7O2P/c1-5(2,3)4/h1-2H3,(H,3,4)

InChI Key

GOJNABIZVJCYFL-UHFFFAOYSA-N

SMILES

CP(=O)(C)O

Canonical SMILES

CP(=O)(C)O

The exact mass of the compound Dimethylphosphinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethylphosphinic acid is a fundamental organophosphorus building block characterized by a high phosphorus mass fraction and a reactive phosphinic acid functional group. As the simplest dialkylphosphinic acid, it serves as a critical precursor for non-halogenated flame retardants, specialized metal extraction ligands, and metal-organic framework (MOF) synthesis. Unlike bulkier aryl or higher-alkyl derivatives, it forms highly stable hydrogen-bonded cyclic dimers that ensure excellent solubility in both aqueous and organic media. For procurement professionals and materials scientists, its value lies in providing maximum phosphorus density and predictable, sterically unhindered coordination behavior without the severe processing limitations of its heavier structural analogs [1].

Substituting dimethylphosphinic acid with closely related analogs, such as diethylphosphinic acid, diphenylphosphinic acid, or methylphosphonic acid, fundamentally alters both processability and end-product performance. In flame retardant applications, moving to higher alkyl or aryl phosphinates drastically reduces the elemental phosphorus content per gram, forcing higher additive loadings that degrade the mechanical properties of host polymers. In coordination chemistry and MOF synthesis, substituting with phosphonic acids often leads to uncontrolled cross-linking and the formation of amorphous gels rather than crystalline frameworks. Furthermore, the poor solubility of diphenylphosphinic acid necessitates harsh solvents and elevated temperatures, making it an impractical drop-in replacement for liquid-phase manufacturing workflows [1].

Maximum Phosphorus Density for High-Efficiency Flame Retardant Precursors

In the synthesis of non-halogenated metal phosphinate flame retardants (e.g., aluminum or zinc salts), the mass fraction of phosphorus directly dictates the required additive loading to achieve target fire safety ratings (such as UL94 V-0). Dimethylphosphinic acid provides a significantly higher phosphorus content than its higher alkyl or aryl analogs. This allows manufacturers to achieve equivalent flame retardancy at lower weight loadings, thereby minimizing the degradation of the host polymer's mechanical properties (such as tensile strength in polyamides and polyesters) [1].

Evidence DimensionElemental phosphorus mass fraction
Target Compound Data32.9% phosphorus by weight
Comparator Or BaselineDiethylphosphinic acid (25.3% P) and Diphenylphosphinic acid (14.2% P)
Quantified Difference30% higher phosphorus density than diethylphosphinic acid and 131% higher than diphenylphosphinic acid.
ConditionsStoichiometric calculation based on pure acid precursors for metal salt synthesis.

Enables lower additive loading in polymer compounding, preserving the mechanical integrity and processability of the final thermoplastic product.

Controlled Steric Hindrance for Partial Ligand Exchange in Metal-Oxo Clusters

When modifying Zr6O8 or Hf6O8 metal-oxo clusters via solvent-assisted ligand exchange, the choice of phosphorus acid dictates the structural integrity and extent of exchange. Phosphonic acids often cause disintegration of the cluster core into amorphous gels due to their multiple coordination sites. Dialkylphosphinic acids preserve the core but are sterically limited. Dimethylphosphinic acid strikes an optimal balance: it avoids the gelation seen with phosphonic acids and exhibits less severe steric blocking than diethylphosphinic acid, allowing for controlled, partial surface functionalization (average exchange enthalpy ΔH = -20 kJ/mol) without destroying the secondary building unit [1].

Evidence DimensionLigand exchange behavior and cluster integrity
Target Compound DataControlled partial exchange maintaining crystalline M6O8 core.
Comparator Or BaselinePhosphonic acids (cause gelation) and Diethylphosphinic acid (exacerbated steric blocking).
Quantified DifferencePrevents the immediate amorphous gelation caused by phosphonic acids, while exhibiting less thermodynamic exchange drop-off than the more sterically hindered diethylphosphinic acid.
ConditionsSolvent-assisted ligand exchange on carboxylate-capped Zr12/Zr6 clusters.

Crucial for researchers and materials scientists engineering precisely functionalized MOFs or discrete metal-oxo clusters without losing crystalline order.

Superior Solubility for Liquid-Phase Synthesis and Formulation

The physical properties and intermolecular interactions of phosphinic acids heavily influence their processability. Diphenylphosphinic acid forms robust infinite hydrogen-bonded chains in the solid state, rendering it poorly soluble in many common organic solvents (such as chloroform or freons) and water. In contrast, dimethylphosphinic acid forms discrete cyclic dimers with high gas-phase stability, resulting in excellent solubility in both aqueous and organic media. This drastically simplifies liquid-phase reactions, such as the precipitation of metal phosphinates or the preparation of homogeneous catalyst solutions[1].

Evidence DimensionSolution-phase processability and hydrogen-bonding mode
Target Compound DataForms discrete cyclic dimers; highly soluble in water and organic solvents.
Comparator Or BaselineDiphenylphosphinic acid (forms infinite chains; poorly soluble).
Quantified DifferenceEliminates the need for high-temperature dissolution or specialized solvent mixtures required for diphenyl analogs.
ConditionsStandard ambient liquid-phase synthesis and formulation conditions.

Reduces solvent costs, heating requirements, and cycle times in bulk industrial synthesis and laboratory-scale preparations.

High-Efficiency Non-Halogenated Flame Retardants

Ideal as a precursor for aluminum or zinc phosphinate salts where maximizing the phosphorus mass fraction is critical to minimizing additive loading in polyamides and polyesters [1].

Crystalline Metal-Organic Framework (MOF) Engineering

The preferred ligand for solvent-assisted exchange in metal-oxo clusters when researchers need to avoid the amorphous gelation caused by phosphonic acids while minimizing the steric hindrance of bulkier dialkylphosphinic acids [2].

Aqueous and Organic Liquid-Phase Syntheses

The optimal choice for bulk syntheses requiring a dialkylphosphinic acid that remains highly soluble at ambient temperatures, avoiding the severe solubility bottlenecks associated with diphenylphosphinic acid [3].

XLogP3

-1.1

Melting Point

92.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3283-12-3

Wikipedia

Dimethylphosphinic acid

Dates

Last modified: 08-15-2023

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